

# Application Notes and Protocols for In Vivo Studies with TM2-115

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**TM2-115** is a diaminoquinazoline analogue of BIX-01294 and a potent inhibitor of histone methyltransferases.[1][2] It has demonstrated rapid and irreversible parasite-killing activity in vitro against various strains of Plasmodium falciparum, including multidrug-resistant field isolates.[1][2][3] In vivo studies have shown its potential as an antimalarial agent. These application notes provide detailed information on the dosage, administration, and relevant protocols for conducting in vivo studies with **TM2-115**, primarily focusing on its application in malaria research.

#### **Mechanism of Action**

**TM2-115** functions as a histone methyltransferase inhibitor. Specifically, it has been shown to reduce the levels of histone H3 trimethylated at lysine 4 (H3K4me3) in P. falciparum.[3][4] This reduction in a key epigenetic mark leads to rapid and irreversible parasite death.[3][5] The rapid killing profile of **TM2-115** is a desirable characteristic for an antimalarial compound.[3]

Below is a diagram illustrating the proposed signaling pathway for **TM2-115**'s mechanism of action.





Click to download full resolution via product page

Caption: Proposed mechanism of action of TM2-115.

# In Vitro Activity of TM2-115

The following table summarizes the in vitro inhibitory concentrations of **TM2-115** against Plasmodium species.

| Parasite Species & Strain                                | Assay Type                     | IC50 (nM) | Reference |
|----------------------------------------------------------|--------------------------------|-----------|-----------|
| P. falciparum (drug-<br>sensitive lab strains)           |                                | <50       | [1][2]    |
| P. falciparum<br>(multidrug-resistant<br>field isolates) |                                | <50       | [1][2]    |
| P. falciparum (artemisinin-refractory isolates)          |                                | <50       | [1][2]    |
| P. falciparum (ex vivo clinical isolates)                |                                | 300-400   | [1][2]    |
| P. vivax (ex vivo clinical isolates)                     |                                | 300-400   | [1][2]    |
| P. falciparum (male gametes)                             | Dual gamete<br>formation assay | 20-140    | [2]       |



# In Vivo Efficacy of TM2-115 in a Malaria Mouse Model

In vivo studies have been conducted using a Plasmodium berghei infection model in mice.

| Animal<br>Model              | Treatment<br>Regimen | Formulation       | Efficacy                                                                                                      | Survival                       | Reference |
|------------------------------|----------------------|-------------------|---------------------------------------------------------------------------------------------------------------|--------------------------------|-----------|
| P. berghei-<br>infected mice | Single dose          | Free base or salt | reduction in parasitemia (free base) and 87% reduction (salt) vs. untreated controls on day 4 post-infection. | 6 to 10 days<br>post-infection | [2]       |

# Experimental Protocols In Vivo Efficacy Assessment in a P. berghei Mouse Model

This protocol is based on the "Peters test" or a 4-day suppressive test.

Objective: To evaluate the in vivo efficacy of **TM2-115** against Plasmodium berghei in mice.

#### Materials:

- TM2-115 (free base or salt formulation)
- Vehicle for formulation (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline)[6]
- · Plasmodium berghei infected erythrocytes



- 6-8 week old female BALB/c mice
- Syringes and needles for oral gavage

#### Experimental Workflow:



Click to download full resolution via product page

Caption: Workflow for in vivo efficacy testing of TM2-115.

Procedure:



- · Animal Handling and Infection:
  - Acclimatize female BALB/c mice (6-8 weeks old) for at least one week before the experiment.
  - On day 0, infect mice intraperitoneally with 1x10^7 P. berghei-infected erythrocytes.
- Drug Formulation and Administration:
  - Prepare the TM2-115 formulation. A suggested vehicle is 10% DMSO, 40% PEG300, 5%
     Tween 80, and 45% saline.[6] Ensure the final concentration allows for the desired dosage in a reasonable administration volume (e.g., 100-200 μL).
  - Two hours post-infection, administer the first dose of TM2-115 or vehicle control to the respective groups of mice via oral gavage.
  - Continue daily oral administration for a total of four days (Day 0 to Day 3).
- Monitoring and Endpoint Analysis:
  - o On day 4 post-infection, collect a small amount of blood from the tail vein of each mouse.
  - Prepare thin blood smears and stain with Giemsa.
  - Determine the percentage of parasitized red blood cells by counting at least 1,000 erythrocytes under a microscope.
  - Continue to monitor the mice daily for survival.

#### **Pharmacokinetic Analysis**

Objective: To determine the pharmacokinetic profile of **TM2-115** in mice.

#### Procedure:

 Following the first administration of TM2-115 in the efficacy experiment, collect serial blood samples (approximately 25 μL) via tail puncture at various time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 23 hours).[2]



- Immediately lyse the blood samples by mixing with an equal volume of water containing 0.1% saponin.[2]
- Freeze the samples on dry ice and store them at -80°C until analysis.[2]
- Analyze the concentration of TM2-115 in the blood samples using a validated analytical method, such as LC-MS/MS.

## **Important Considerations**

- Solubility: **TM2-115** has a reported solubility of 45 mg/mL in DMSO.[6] When preparing formulations for in vivo use, ensure the compound remains in solution or is a homogenous suspension.
- Toxicity: While **TM2-115** has shown efficacy, it is crucial to monitor for any signs of toxicity in the treated animals, such as weight loss, changes in behavior, or ruffled fur.
- Dose-Response: The provided data is for a single dose level. It is recommended to perform dose-response studies to determine the optimal therapeutic dose.
- Animal Models: The protocols described here are for a rodent malaria model. Adaptation to other animal models or disease states may be necessary.

This document is intended to serve as a guide. Researchers should optimize these protocols for their specific experimental needs and adhere to all institutional and national guidelines for animal welfare.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

 1. Histone methyltransferase inhibitors are orally bioavailable, fast-acting molecules with activity against different species causing malaria in humans - PubMed [pubmed.ncbi.nlm.nih.gov]



- 2. Histone Methyltransferase Inhibitors Are Orally Bioavailable, Fast-Acting Molecules with Activity against Different Species Causing Malaria in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. Small-molecule histone methyltransferase inhibitors display rapid antimalarial activity against all blood stage forms in Plasmodium falciparum PMC [pmc.ncbi.nlm.nih.gov]
- 6. TM2-115 | Parasite | TargetMol [targetmol.com]
- To cite this document: BenchChem. [Application Notes and Protocols for In Vivo Studies with TM2-115]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11929447#tm2-115-dosage-and-administration-for-in-vivo-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com